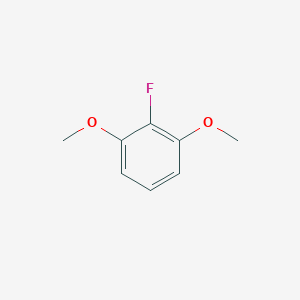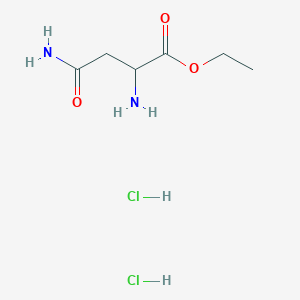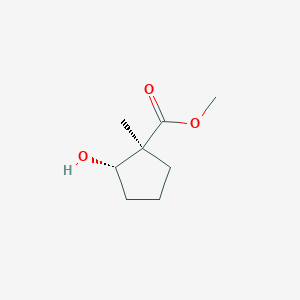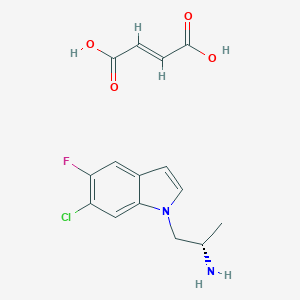
2-Fluoro-1,3-dimethoxybenzene
Übersicht
Beschreibung
2-Fluoro-1,3-dimethoxybenzene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C8H9FO2 .
Synthesis Analysis
The synthesis of benzene derivatives like 2-Fluoro-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-1,3-dimethoxybenzene can be represented by the InChI code 1S/C8H9FO2/c1-10-6-4-3-5-7 (11-2)8 (6)9/h3-5H,1-2H3 . This compound has a molecular weight of 156.16 .
Chemical Reactions Analysis
Benzene derivatives like 2-Fluoro-1,3-dimethoxybenzene can undergo electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .
Physical And Chemical Properties Analysis
2-Fluoro-1,3-dimethoxybenzene is a liquid at room temperature . It has a molecular weight of 156.16 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“2-Fluoro-1,4-dimethoxybenzene” is used as an important raw material and intermediate in organic synthesis . It’s likely that “2-Fluoro-1,3-dimethoxybenzene” has similar applications given the structural similarity.
Pharmaceuticals
In the pharmaceutical industry, “2-Fluoro-1,4-dimethoxybenzene” is used as an intermediate . Given the structural similarity, “2-Fluoro-1,3-dimethoxybenzene” could also be used in the synthesis of various pharmaceutical compounds.
Agrochemicals
“2-Fluoro-1,4-dimethoxybenzene” is used in the synthesis of agrochemicals . “2-Fluoro-1,3-dimethoxybenzene” might also be used in similar applications.
Dye Stuff
“2-Fluoro-1,4-dimethoxybenzene” is used in the production of dyestuff . It’s possible that “2-Fluoro-1,3-dimethoxybenzene” could be used in the production of certain types of dyes.
Research and Development
“2-Fluoro-1,4-dimethoxybenzene” is used in research and development . “2-Fluoro-1,3-dimethoxybenzene” could be used in similar research applications.
Wirkmechanismus
Target of Action
The primary target of 2-Fluoro-1,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
It’s known that the compound can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that it may interact with biochemical pathways involving aromatic compounds.
Pharmacokinetics
The compound’s molecular formula is c8h9fo2 , suggesting that it is relatively small and may be absorbed, distributed, metabolized, and excreted by the body
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the first step of the electrophilic aromatic substitution process .
Action Environment
The action of 2-Fluoro-1,3-dimethoxybenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the compound’s ability to undergo electrophilic aromatic substitution . Additionally, the pH of the environment can influence the compound’s interaction with its targets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUUUWHTBGBSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444940 | |
| Record name | 2-Fluoro-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195136-68-6 | |
| Record name | 2-Fluoro-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)


![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)

